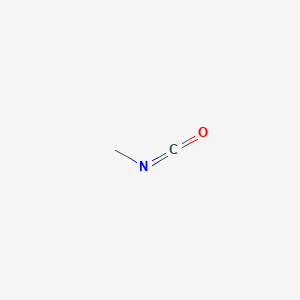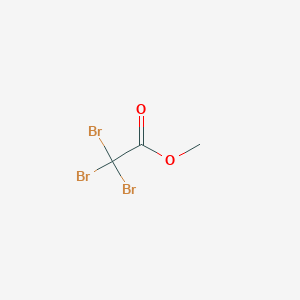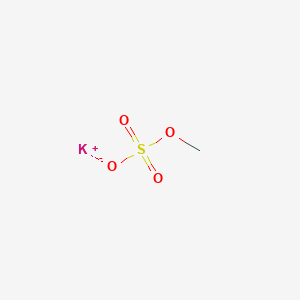![molecular formula C11H9N3 B166369 3-Methyl-3H-imidazo[4,5-H]quinoline CAS No. 132476-02-9](/img/structure/B166369.png)
3-Methyl-3H-imidazo[4,5-H]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3H-imidazo[4,5-H]quinoline is a heterocyclic compound with a fused imidazole and quinoline ring system. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a key enzyme involved in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3H-imidazo[4,5-H]quinoline involves the inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline. 3-Methyl-3H-imidazo[4,5-H]quinoline is involved in the repair of single-strand DNA breaks, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-Methyl-3H-imidazo[4,5-H]quinoline inhibition has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methyl-3H-imidazo[4,5-H]quinoline are primarily related to its inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline. This leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-Methyl-3H-imidazo[4,5-H]quinoline inhibition has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-3H-imidazo[4,5-H]quinoline in lab experiments include its potent and selective inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline, which makes it a useful tool for studying the role of 3-Methyl-3H-imidazo[4,5-H]quinoline in DNA repair and cancer treatment. However, its limitations include its potential toxicity and the need for further optimization to improve its efficacy and safety.
Direcciones Futuras
For the study of 3-Methyl-3H-imidazo[4,5-H]quinoline include the development of more potent and selective 3-Methyl-3H-imidazo[4,5-H]quinoline inhibitors, the investigation of its potential use in combination with other DNA-damaging agents, and the exploration of its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-Methyl-3H-imidazo[4,5-H]quinoline involves the condensation of 2-aminobenzonitrile with ethyl glyoxylate to form 2-ethyl-3-cyano-4-quinolinecarboxylic acid ethyl ester. This intermediate is then cyclized with ammonium acetate to form 3-Methyl-3H-imidazo[4,5-H]quinoline.
Aplicaciones Científicas De Investigación
3-Methyl-3H-imidazo[4,5-H]quinoline has been extensively studied for its potential use in cancer treatment. Its ability to inhibit 3-Methyl-3H-imidazo[4,5-H]quinoline has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. In addition, it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
132476-02-9 |
|---|---|
Nombre del producto |
3-Methyl-3H-imidazo[4,5-H]quinoline |
Fórmula molecular |
C11H9N3 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-methylimidazo[4,5-h]quinoline |
InChI |
InChI=1S/C11H9N3/c1-14-7-13-11-9(14)5-4-8-3-2-6-12-10(8)11/h2-7H,1H3 |
Clave InChI |
NQKRQRSGLOAOBI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C=CC3=C2N=CC=C3 |
SMILES canónico |
CN1C=NC2=C1C=CC3=C2N=CC=C3 |
Sinónimos |
3H-Imidazo[4,5-h]quinoline,3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



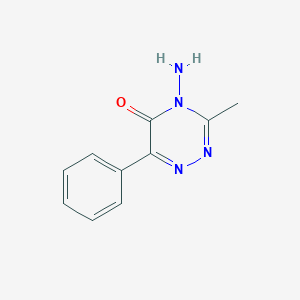
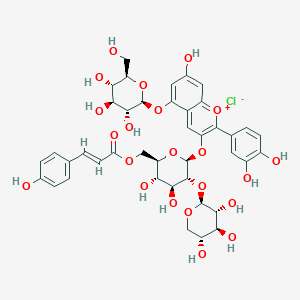
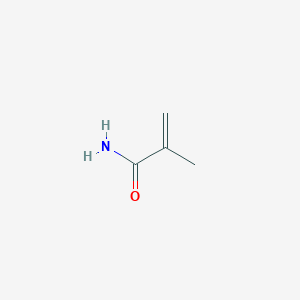
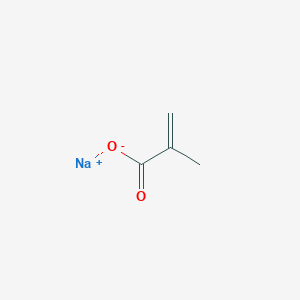
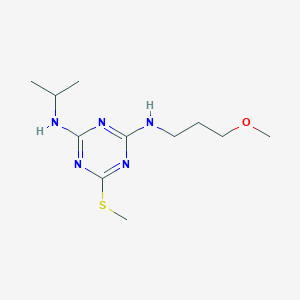
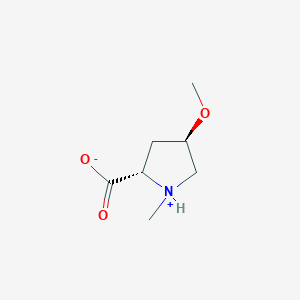

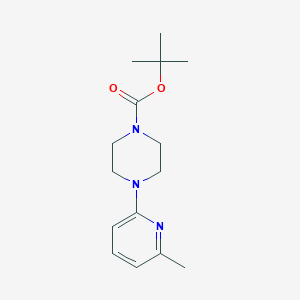

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)

